1-Ethoxy-2-isothiocyanatoethane
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Overview
Description
1-Ethoxy-2-isothiocyanatoethane is an organic compound with the molecular formula C5H9NOS. It is characterized by the presence of an ethoxy group and an isothiocyanate group attached to an ethane backbone.
Preparation Methods
1-Ethoxy-2-isothiocyanatoethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroethyl ethyl ether with potassium thiocyanate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of this compound . Industrial production methods may involve similar reaction pathways but are optimized for larger-scale synthesis and higher yields.
Chemical Reactions Analysis
1-Ethoxy-2-isothiocyanatoethane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group, forming corresponding thiourea or thiocarbamate derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of adducts.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the compound can be oxidized or reduced under appropriate conditions to yield various products.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-2-isothiocyanatoethane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of pharmaceuticals, particularly in the synthesis of thiourea and thiocarbamate derivatives, which have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-isothiocyanatoethane involves its reactivity towards nucleophiles. The isothiocyanate group is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows the compound to form stable thiourea and thiocarbamate derivatives, which can interact with various molecular targets and pathways depending on the specific application .
Comparison with Similar Compounds
1-Ethoxy-2-isothiocyanatoethane can be compared with other isothiocyanate-containing compounds such as:
Phenyl isothiocyanate: Unlike this compound, phenyl isothiocyanate has a phenyl group instead of an ethoxy group. This difference in structure can lead to variations in reactivity and applications.
Allyl isothiocyanate: This compound contains an allyl group, which imparts different chemical properties compared to the ethoxy group in this compound.
Methyl isothiocyanate: With a methyl group, this compound is simpler in structure and may exhibit different reactivity patterns.
Properties
IUPAC Name |
1-ethoxy-2-isothiocyanatoethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-2-7-4-3-6-5-8/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUAEWAXXXGVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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